ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Description
Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-(benzyloxy)phenyl group at position 4, a methyl group at position 3, and an ethyl acetate moiety at position 1. The benzyloxy substituent introduces steric bulk and electron-donating properties, which may enhance lipophilicity and influence intermolecular interactions in crystalline states or biological systems.
Properties
IUPAC Name |
ethyl 2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-19(24)13-22-20(25)23(15(2)21-22)17-9-11-18(12-10-17)27-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYKDGKDQKJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123646 | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860784-77-6 | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860784-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate typically involves a multi-step process:
Formation of the triazole ring: : The starting material, a suitable hydrazide, undergoes cyclization with a nitrile derivative under acidic or basic conditions to form the triazole core.
Introduction of the benzyloxy group: : The benzyloxy group is often introduced through a nucleophilic aromatic substitution reaction on a precursor containing a leaving group, such as a halide.
Esterification: : The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis, focusing on maximizing yield and purity while minimizing cost and environmental impact. Catalysts, reaction conditions, and purification techniques would be refined for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized, potentially altering the triazole ring or the benzyloxy group, depending on the reagents and conditions.
Reduction: : Reduction reactions can affect the ketone group on the triazole ring, converting it to an alcohol.
Substitution: : Nucleophilic substitution can occur on the ester functionality or the benzyloxy group.
Oxidizing Agents: : KMnO₄, H₂O₂, or PCC for controlled oxidations.
Reducing Agents: : LiAlH₄, NaBH₄ for reductions.
Nucleophiles: : Alkoxides, thiolates for substitution reactions.
Oxidation: : Potential products include aldehydes or carboxylic acids derived from oxidative cleavage.
Reduction: : The reduced triazole ring, resulting in alcohol derivatives.
Substitution: : Varied ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate finds application in:
Chemistry: : As an intermediate in the synthesis of more complex molecules and a subject for studying reaction mechanisms.
Biology: : Its derivatives can be explored for biological activity, including antimicrobial or antifungal properties.
Medicine: : Potential precursor for drug development, especially targeting specific pathways influenced by its structural components.
Industry: : Possible uses in the development of novel materials, catalysts, or chemical sensors.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, influenced by its triazole and benzyloxy moieties:
Molecular Targets: : Enzymes, receptors, or nucleic acids could be affected depending on the derivative's structure and functional groups.
Pathways Involved: : The triazole ring and benzyloxy group can participate in hydrogen bonding, hydrophobic interactions, or π-π stacking with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The benzyloxy group in the target compound is bulkier and more lipophilic than the 2-chlorophenyl () or 4-methylphenyl () groups. This may enhance membrane permeability in biological applications but reduce aqueous solubility. The sulfanyl group in ’s compound adds a thioether linkage, which could facilitate redox interactions or metal coordination, a feature absent in the target compound .
Molecular Geometry :
- Theoretical studies on analogous 1,2,4-triazoles (e.g., ) using DFT/6-311++G(d,p) calculations show that bond lengths (e.g., N–N, C–O) and angles align closely with X-ray crystallographic data. For example, the C=O bond in the triazole ring of ’s compound was calculated as 1.23 Å, matching experimental values . Similar accuracy is expected for the target compound if analyzed via methods like SHELXL () or WinGX ().
Physicochemical and Functional Properties
- Lipophilicity : The benzyloxy group increases logP compared to smaller substituents (e.g., methyl or chloro), as seen in the higher molecular weight (366.39 g/mol vs. 275–295 g/mol for analogs).
Research Findings and Methodological Insights
- These tools enable precise determination of bond parameters and anisotropic displacement ellipsoids .
- Computational Validation : DFT studies (e.g., ) confirm that computational optimization reliably predicts molecular geometries of triazole derivatives, supporting the use of such methods for estimating the target compound’s properties .
Biological Activity
Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
Chemical Structure and Synthesis
The compound features a triazole ring , a benzyloxy group , and an ester functionality . The synthesis typically involves several steps:
- Formation of the Triazole Ring : Cyclization of a suitable hydrazide with a nitrile derivative under acidic or basic conditions.
- Introduction of the Benzyloxy Group : Achieved through nucleophilic aromatic substitution on a precursor containing a leaving group.
- Esterification : Final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains:
| Compound | Tested Strains | Activity Observed |
|---|---|---|
| Derivative A | Staphylococcus aureus | Active |
| Derivative B | Escherichia coli | Active |
| Derivative C | Proteus mirabilis | Active |
These findings suggest that modifications to the structure can enhance antimicrobial efficacy against resistant strains .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies have shown that certain derivatives can inhibit fungal growth effectively, making them potential candidates for antifungal drug development.
The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways in microorganisms. The triazole ring is known for its role in inhibiting enzyme activity related to cell wall synthesis in fungi and bacteria.
Case Studies
Case Study 1: Antibacterial Screening
A series of derivatives were synthesized and screened for antibacterial activity using the agar disc-diffusion method. The results indicated that most derivatives displayed significant inhibition against E. coli and S. aureus, with some achieving minimum inhibitory concentrations (MICs) below 100 µg/mL .
Case Study 2: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship revealed that modifications on the benzyloxy group significantly influenced the compound's potency against Candida albicans. The introduction of electron-donating groups enhanced antifungal activity compared to electron-withdrawing groups .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at addressing antibiotic resistance and developing new antifungal agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A precursor triazole derivative (e.g., 4-amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) is refluxed with sodium in absolute ethanol to generate a reactive intermediate. Ethyl bromoacetate is then added to introduce the acetoxyethyl side chain, followed by recrystallization from ethanol/water (1:2) to purify the product .
- Key Parameters : Reaction time (8–12 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 for sodium and ethyl bromoacetate) are critical for yield optimization.
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Analytical Workflow :
- NMR Spectroscopy : To confirm proton environments (e.g., benzyloxy phenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm) .
- X-ray Crystallography : For resolving hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC or TLC. While specific data for this compound are limited, analogous triazoles show sensitivity to prolonged moisture exposure .
Advanced Research Questions
Q. What strategies can optimize the reaction yield and purity of the compound?
- Advanced Methods :
- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 8 hours to 30–60 minutes) while maintaining yield .
- Data-Driven Refinement : Employ Design of Experiments (DoE) to optimize variables like solvent polarity (DMSO vs. ethanol) and catalyst loading .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
- Troubleshooting Framework :
- Purity Analysis : Verify compound purity (>95%) via HPLC to rule out impurities masking activity .
- Assay Conditions : Test under varying pH, temperature, and microbial strains. For example, 1,2,4-triazoles often show strain-specific activity due to membrane permeability differences .
- Metabolite Interference : Use LC-MS to detect degradation products during assays .
Q. What computational tools are suitable for predicting the compound’s reactivity or pharmacokinetics?
- Tools and Workflows :
- Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., bacterial enzymes) .
- ADMET Prediction : Software like SwissADME or ADMETlab2.0 can estimate bioavailability, logP, and toxicity .
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity analysis with triazole-sensitive targets (e.g., CYP450 enzymes) .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Options :
- Recrystallization : Ethanol/water mixtures (1:2) yield high-purity crystals .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) for challenging separations .
Q. How can researchers validate the compound’s biological activity mechanisms?
- Stepwise Approach :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
- Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways in treated microbial models .
Q. What are the best practices for handling discrepancies in spectral data (e.g., NMR shifts)?
- Resolution Steps :
- Reference Standards : Compare with published spectra of structurally similar triazoles .
- Deuterated Solvents : Ensure consistent solvent choice (e.g., DMSO-d6 vs. CDCl3) to avoid peak shifting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
